![molecular formula C8H4N4O2 B2880037 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1558138-88-7](/img/structure/B2880037.png)
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a compound with the CAS Number: 1558138-88-7 . It has a molecular weight of 188.15 . It’s a powder at room temperature .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .
Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .
Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Physical And Chemical Properties Analysis
“3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a powder at room temperature . It has a molecular weight of 188.15 .
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Researchers have explored the synthesis and antiviral properties of various analogues of 3-Cyanopyrazolo[1,5-a]pyrimidine. For instance, the synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin demonstrated potential antiviral activities against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Structural Correction and Chemistry
Another study focused on the chemistry and structural correction of substituted pyrazolo[1,5-a]pyrimidines. Through the investigation of reactions and structural determination by NMR spectroscopy, researchers have contributed to a deeper understanding of these compounds' chemistry (Chimichi et al., 1993).
Anticancer Assessment
The anticancer potential of novel pyrazolo[4,3-c]pyridine derivatives, which include pyrazolo[1,5-a]pyrimidine scaffolds, was evaluated against human breast, liver, and colon carcinoma cell lines. Some compounds showed significant anticancer activity, highlighting the therapeutic potential of these derivatives (Metwally & Deeb, 2018).
Synthesis of Functional Fluorophores
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines served as key intermediates for creating functional fluorophores. These compounds demonstrated significant fluorescence properties, making them promising candidates for use as fluorescent probes in biological and environmental applications (Castillo et al., 2018).
Development of CK2 Kinase Inhibitors
A study described the identification of 3-cyano-5-aryl-7-aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of CK2 kinase. These inhibitors were developed through structure-guided hybridization, showing effectiveness in inhibiting Akt signaling and cell proliferation in vitro (Dowling et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression .
Mode of Action
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid interacts with CDK2, inhibiting its activity . This interaction results in the arrest of the cell cycle at various phases, depending on the specific derivative of the compound . For instance, some derivatives can cause cell cycle arrest at the G2/M phase, while others can induce arrest at the G1/S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. This disruption can lead to the prevention of cancer cell proliferation, as the cells are unable to progress through the cell cycle and divide . The downstream effects include reduced tumor growth and potentially, tumor shrinkage.
Pharmacokinetics
The compound’s effectiveness against cdk2 suggests that it has sufficient bioavailability to interact with its target within the cell .
Result of Action
The primary result of the action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the inhibition of cell cycle progression, leading to the arrest of cancer cell proliferation . Additionally, some derivatives of the compound have been shown to induce apoptosis, or programmed cell death, further contributing to its anticancer effects .
Direcciones Futuras
The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Propiedades
IUPAC Name |
3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-1-5-3-11-12-4-6(8(13)14)2-10-7(5)12/h2-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXXJSJRSRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)
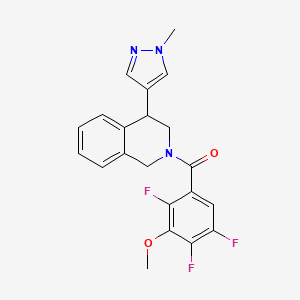
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)

![3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879967.png)
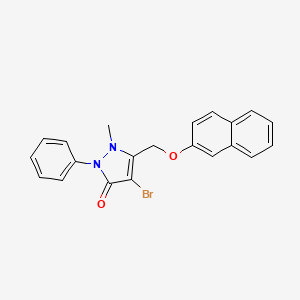
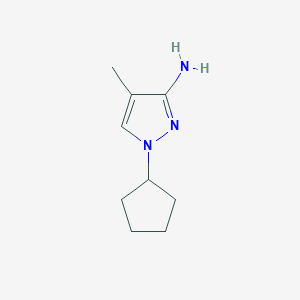
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)

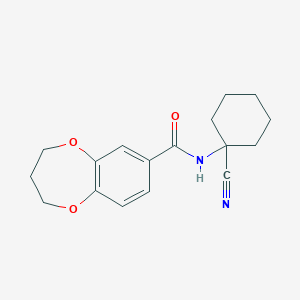
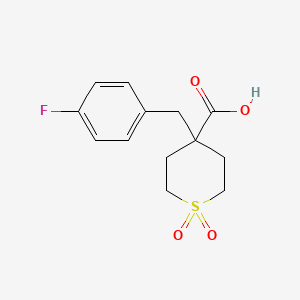
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)
